molecular formula C18H16N2O4 B8459316 Ethyl 1-[(4-nitrophenyl)methyl]-1H-indole-2-carboxylate CAS No. 161466-20-2

Ethyl 1-[(4-nitrophenyl)methyl]-1H-indole-2-carboxylate

Cat. No.: B8459316
CAS No.: 161466-20-2
M. Wt: 324.3 g/mol
InChI Key: MVDLYHZRGDDSQV-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-nitrophenyl)methyl]-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

161466-20-2

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 1-[(4-nitrophenyl)methyl]indole-2-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-2-24-18(21)17-11-14-5-3-4-6-16(14)19(17)12-13-7-9-15(10-8-13)20(22)23/h3-11H,2,12H2,1H3

InChI Key

MVDLYHZRGDDSQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzyl bromide (1.85 g, 8.56 mmol), 1H-indole-2-carboxylic acid ethyl ester (1.62 g, 8.56 mmol) and potassium carbonate (4.17 g, 30 mmol) in 100 mL of acetone was refluxed for 1 day. After cooling to room temperature the reaction was quenched by addition of water and then partitioned between water and methylene chloride. The organic phase was dried over MgSO4, and concentrated to yield ethyl 1-(4-nitrobenzyl)-1H-indole-2-carboxylate as an off-white solid (2.0 g, 72%): 1H NMR (DMSO-d6) δ 1.27 (t, J=7.1 Hz, 3H), 4.26(q, J=7.1 Hz, 3H), 5.99(s, 2H), 7.18(t, J=7.0 Hz, 1H), 7.22 (d, J=9.0-Hz, 2H), 7.34 (t, J=7.0 Hz, 1H), 7.43 (s, 1H), 7.58 (d, J=13.8 Hz, 1H), 7.76 (d, J=13.8 Hz, 1H), 8.15 (d, J=9.0 Hz, 2H); MS (ESI) m/z 325 (MH+).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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